molecular formula C15H16N2O4S B10957759 methyl 2-{[(4,5-dimethyl-1,2-oxazol-3-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

methyl 2-{[(4,5-dimethyl-1,2-oxazol-3-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B10957759
M. Wt: 320.4 g/mol
InChI Key: VHFYFYOFDOVRTO-UHFFFAOYSA-N
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Description

METHYL 2-{[(4,5-DIMETHYL-3-ISOXAZOLYL)CARBONYL]AMINO}-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE is a complex organic compound that features a unique combination of functional groups, including an isoxazole ring and a cyclopenta[b]thiophene moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-{[(4,5-DIMETHYL-3-ISOXAZOLYL)CARBONYL]AMINO}-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting with the preparation of the isoxazole ring. One common method for synthesizing isoxazoles is through the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a Pt-carbene intermediate . The cyclopenta[b]thiophene moiety can be synthesized through various methods, including the reaction of thiophene derivatives with appropriate reagents under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, such as Cu(I) or Ru(II), for cycloaddition reactions, or the development of metal-free synthetic routes to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

METHYL 2-{[(4,5-DIMETHYL-3-ISOXAZOLYL)CARBONYL]AMINO}-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carbonyl group to an alcohol.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

METHYL 2-{[(4,5-DIMETHYL-3-ISOXAZOLYL)CARBONYL]AMINO}-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of METHYL 2-{[(4,5-DIMETHYL-3-ISOXAZOLYL)CARBONYL]AMINO}-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The isoxazole ring and cyclopenta[b]thiophene moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.

Properties

Molecular Formula

C15H16N2O4S

Molecular Weight

320.4 g/mol

IUPAC Name

methyl 2-[(4,5-dimethyl-1,2-oxazole-3-carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

InChI

InChI=1S/C15H16N2O4S/c1-7-8(2)21-17-12(7)13(18)16-14-11(15(19)20-3)9-5-4-6-10(9)22-14/h4-6H2,1-3H3,(H,16,18)

InChI Key

VHFYFYOFDOVRTO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(ON=C1C(=O)NC2=C(C3=C(S2)CCC3)C(=O)OC)C

Origin of Product

United States

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